Silane vs. Disilane: Lower Temperature Decomposition for Enhanced Process Control
Silane (SiH₄) requires a higher decomposition temperature compared to disilane (Si₂H₆), providing a wider process window for thermal budget management. Silane decomposes completely at approximately 400°C, whereas disilane begins to decompose at 300-500°C and is less stable at room temperature [1][2]. This higher thermal stability of silane allows for more precise control over the onset of silicon deposition in CVD reactors.
| Evidence Dimension | Thermal Decomposition Temperature |
|---|---|
| Target Compound Data | Complete decomposition at ~400°C |
| Comparator Or Baseline | Disilane (Si₂H₆): decomposes at 300-500°C, unstable at room temperature |
| Quantified Difference | Silane decomposition occurs at approximately 100°C higher than the onset of disilane decomposition |
| Conditions | Thermal decomposition in inert atmosphere or vacuum |
Why This Matters
A higher decomposition temperature allows for a broader process window and better thermal budget control in semiconductor manufacturing, reducing the risk of premature deposition on reactor walls.
- [1] ChemicalBook India. '7803-62-5 - ChemicalBook India.' Available at: https://www.chemicalbook.in. View Source
- [2] Wikipedia contributors. 'Disilane.' Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Disilane. View Source
